molecular formula C11H8ClN3O2 B2835165 N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034233-33-3

N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2835165
CAS RN: 2034233-33-3
M. Wt: 249.65
InChI Key: HENTWVGORXZCHH-UHFFFAOYSA-N
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Description

A compound’s description usually includes its systematic name, common name, and structural formula. It may also include its classification based on its chemical structure .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and SAR of 5,6-Diarylpyridines : A study focusing on the synthesis and structure-activity relationship (SAR) of diarylpyridines, including compounds with 4-chlorophenyl groups, highlighted their potential as human CB1 inverse agonists. This research underscores the chemical versatility and the potential pharmacological applications of compounds with similar structural features (Meurer et al., 2005).

  • Condensation Reactions for Heterocycles : Another study demonstrated the effective use of condensation reactions involving 4-chlorophenyl groups for the preparation of various heterocyclic compounds, suggesting a pathway for synthesizing complex structures from simpler precursors (Moskvina et al., 2015).

Biological Activities

  • Antiviral and Antimicrobial Properties : Research into pyrimidine derivatives, including those with chlorophenyl groups, has shown promising antiviral, antimicrobial, and antituberculostic activities. These findings suggest that compounds structurally related to N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide could have significant therapeutic potential (Siddiqui et al., 2007).

  • Cytotoxic Effects : Studies on mixed-ligand mono and binuclear copper(II) complexes, incorporating pyrimidine moieties, have highlighted strong cytotoxic activity against various cancer cell lines. This indicates the potential application of such compounds in cancer research and therapy (Abdolmaleki et al., 2016).

  • Anticonvulsant Enaminones : The crystal structure analysis of anticonvulsant enaminones, which are related to the chemical class of interest, provides insight into the structural basis of their pharmacological activity. This could inform the design of new therapeutic agents (Kubicki et al., 2000).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the potential risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new methods of synthesis .

properties

IUPAC Name

N-(4-chlorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-7-1-3-8(4-2-7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENTWVGORXZCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide

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